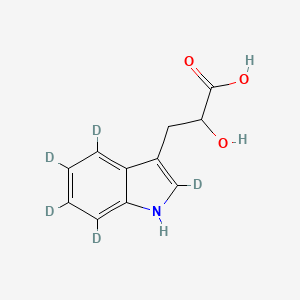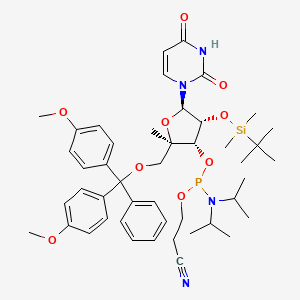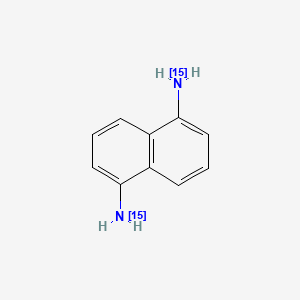
DL-Indole-3-lactic Acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Indole-3-lactic Acid-d5: is a deuterium-labeled derivative of indole-3-lactic acid. It is a stable isotope-labeled compound used in various scientific research applications. The molecular formula of this compound is C₁₁H₆D₅NO₃, and it has a molecular weight of 210.24 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Indole-3-lactic Acid-d5 can be synthesized through the deuteration of indole-3-lactic acid. The process involves the incorporation of deuterium atoms into the indole-3-lactic acid molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions .
Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to achieve the desired level of deuteration. The process typically requires specialized equipment and conditions to ensure the incorporation of deuterium atoms into the compound .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Indole-3-lactic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield indole-3-acetic acid derivatives, while reduction reactions may produce indole-3-propionic acid derivatives .
Applications De Recherche Scientifique
DL-Indole-3-lactic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mécanisme D'action
The mechanism of action of DL-Indole-3-lactic Acid-d5 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in tryptophan metabolism, leading to the production of various indole derivatives. These derivatives play a crucial role in regulating immune responses and maintaining intestinal homeostasis .
Comparaison Avec Des Composés Similaires
- Indole-3-lactic acid
- Indole-3-acetic acid
- Indole-3-propionic acid
- Indole-3-butyric acid
Comparison: DL-Indole-3-lactic Acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, this compound offers improved accuracy and reliability in experimental results .
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |
Clé InChI |
XGILAAMKEQUXLS-SNOLXCFTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















